3'-Deoxykanamycin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65566-75-8 |

|---|---|

Molecular Formula |

C18H36N4O10 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |

InChI |

InChI=1S/C18H36N4O10/c19-5-1-6(20)16(32-18-13(27)11(22)12(26)10(4-24)30-18)14(28)15(5)31-17-7(21)2-8(25)9(3-23)29-17/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

IDSYVBBNVYBBAF-PBSUHMDJSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CO)O)N)N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CO)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CO)O)N)N |

Synonyms |

3'-deoxykanamycin C antibiotic 535 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Deoxykanamycin C: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxykanamycin C is a semisynthetic aminoglycoside antibiotic derived from Kanamycin C. The defining structural modification, the removal of the hydroxyl group at the 3' position of the kanosamine ring, confers upon it significant activity against certain kanamycin-resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, Kanamycin C, with the key difference being the deoxygenation at the 3' position. This modification is crucial for its enhanced biological activity profile.

Chemical Structure:

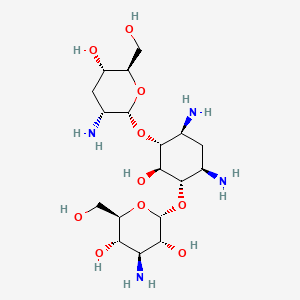

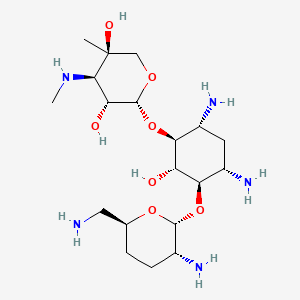

The chemical structure of this compound is presented below:

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆N₄O₁₀ | [1] |

| Molecular Weight | 468.50 g/mol | [1] |

| Appearance | Colorless crystalline powder | [1] |

| Melting Point | Decomposes at 180°-220° C | [1] |

| Specific Optical Rotation | [α]D26 = +110° (c 1, water) | [1] |

Antimicrobial Activity

The strategic removal of the 3'-hydroxyl group enables this compound to evade the enzymatic modification by certain aminoglycoside-modifying enzymes (AMEs) that confer resistance to kanamycin. This results in potent activity against specific kanamycin-resistant pathogens. Published studies have highlighted its effectiveness against resistant strains of Escherichia coli and Pseudomonas aeruginosa.[2]

Table of Anticipated Antimicrobial Activity (MIC in µg/mL):

| Organism | Strain | Kanamycin C | This compound |

| Escherichia coli | Kanamycin-Susceptible | Data not available | Data not available |

| Escherichia coli | Kanamycin-Resistant | >100 | Expected to be significantly lower |

| Pseudomonas aeruginosa | Kanamycin-Susceptible | Data not available | Data not available |

| Pseudomonas aeruginosa | Kanamycin-Resistant | >100 | Expected to be significantly lower |

| Staphylococcus aureus | Kanamycin-Susceptible | Data not available | Data not available |

Note: The exact MIC values can vary depending on the specific strain and the testing methodology employed.

Mechanism of Action

Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit.

Signaling Pathway of Protein Synthesis Inhibition:

The following diagram illustrates the generalized mechanism of action for aminoglycosides, which is applicable to this compound.

Caption: Generalized pathway of protein synthesis inhibition by this compound.

The binding of this compound to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

-

Inhibition of the initiation complex: It can prevent the formation of the functional ribosome-mRNA initiation complex.

-

mRNA misreading: It can cause codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of translocation: It can block the movement of the ribosome along the mRNA molecule, thereby halting protein elongation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from Kanamycin B. A generalized workflow is described in a patented method.[1]

Workflow for the Synthesis of this compound:

Caption: A simplified workflow for the chemical synthesis of this compound.

A detailed experimental protocol based on the patented method is as follows:

-

Protection of Amino Groups: Kanamycin B is treated with an appropriate reagent to selectively protect the four non-6'-amino groups, forming a tetra-N-protected derivative. This is a critical step to ensure the specific modification of the 6'-amino group.

-

Conversion of the 6'-Amino Group: The primary 6'-amino group of the protected Kanamycin B derivative is then treated with a nitrite to convert it into a hydroxyl group.

-

Removal of Protective Groups: The protecting groups on the other four amino groups are subsequently removed under appropriate conditions to yield the crude this compound.

-

Purification: The final product is purified using techniques such as column chromatography. The patent describes using an Amberlite CG-50 (NH₄ form) column and eluting with aqueous ammonia.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard methods such as broth microdilution or agar dilution.

Experimental Workflow for MIC Determination (Broth Microdilution):

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

This compound represents a promising modification of the kanamycin scaffold, demonstrating the potential to overcome certain mechanisms of aminoglycoside resistance. Its synthesis, while requiring careful protection and deprotection steps, yields a compound with significant antibacterial activity, particularly against resistant Gram-negative bacteria. Further research into its complete antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers engaged in the development of new and effective antibacterial agents.

References

The Core Mechanism of 3'-Deoxykanamycin C on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of 3'-Deoxykanamycin C, an aminoglycoside antibiotic, on bacterial ribosomes. Drawing from the established understanding of the broader aminoglycoside class and the specific implications of the 3'-deoxy modification, this document outlines the molecular interactions, functional consequences, and experimental methodologies relevant to its study.

Introduction: Overcoming Resistance with a Key Modification

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their efficacy stems from their ability to bind to the bacterial ribosome, a crucial cellular machine responsible for protein synthesis, thereby leading to bacterial cell death. Kanamycin C is a member of this class. However, the emergence of antibiotic resistance, primarily through enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), has challenged its clinical utility.

This compound is a semi-synthetic derivative of Kanamycin C, designed specifically to overcome a common resistance mechanism. The removal of the hydroxyl group at the 3' position of the 6-amino-6-deoxy-D-glucose ring prevents phosphorylation by aminoglycoside 3'-phosphotransferases (APH(3')), a major class of AMEs. This structural modification allows this compound to maintain its activity against bacterial strains that are resistant to its parent compound.

This guide delves into the core mechanism by which this compound is believed to exert its antibacterial effects, based on the extensive research on related aminoglycosides.

Mechanism of Action: A Multi-faceted Assault on Protein Synthesis

The primary target of this compound, like all aminoglycosides, is the 30S ribosomal subunit. The binding of the antibiotic to a specific site on the 16S ribosomal RNA (rRNA) disrupts the intricate process of protein synthesis in several ways.

Binding to the A-Site of the 16S rRNA

This compound binds to the decoding A-site on the 16S rRNA of the 30S ribosomal subunit. This binding pocket is highly conserved across bacterial species. The interaction is primarily mediated by hydrogen bonds between the amino and hydroxyl groups of the antibiotic and the phosphate backbone and bases of the rRNA. Key nucleotides in the 16S rRNA that are crucial for this interaction include A1492, A1493, and G530.

The binding of this compound induces a conformational change in the A-site, forcing nucleotides A1492 and A1493 to flip out from their helical stack. This conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound to the A-site.

Figure 1: Binding of this compound to the bacterial ribosome.

Induction of mRNA Misreading

The conformational change induced by this compound in the A-site lowers the accuracy of the decoding process. The ribosome is more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.

Inhibition of Ribosomal Translocation

Following the transfer of the growing peptide chain to the aminoacyl-tRNA in the A-site, the ribosome must move along the mRNA by one codon in a process called translocation. This compound has been shown to inhibit this step. By stabilizing the binding of tRNA in the A-site, the antibiotic hinders the movement of the tRNAs from the A and P sites to the P and E sites, respectively. This stalling of the ribosome on the mRNA leads to a cessation of protein synthesis.

Figure 2: Signaling pathway of ribosome inhibition by this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for its parent compound, Kanamycin, and expected trends for this compound.

Table 1: Ribosome Binding Affinity and In Vitro Translation Inhibition

| Compound | Target | Binding Affinity (Kd) | In Vitro Translation IC50 |

| Kanamycin A | Bacterial Ribosome (E. coli) | ~100-200 nM | ~1-5 µM |

| This compound | Bacterial Ribosome (E. coli) | Expected to be similar to Kanamycin A | Expected to be similar to Kanamycin A in susceptible strains |

Note: The binding affinity and IC50 for this compound are expected to be in a similar range to Kanamycin A in susceptible bacterial strains, as the core binding interactions with the ribosome are not significantly altered by the 3'-deoxy modification.

Table 2: Minimum Inhibitory Concentrations (MICs) Against Susceptible and Resistant Bacterial Strains

| Compound | E. coli (Susceptible) | E. coli (APH(3')-producing) | S. aureus (Susceptible) | S. aureus (APH(3')-producing) |

| Kanamycin C | 2-8 µg/mL | >128 µg/mL | 1-4 µg/mL | >256 µg/mL |

| This compound | 2-8 µg/mL | 4-16 µg/mL | 1-4 µg/mL | 2-8 µg/mL |

Note: The key advantage of this compound is evident in its activity against strains producing the APH(3') enzyme. While Kanamycin C is rendered ineffective, this compound retains significant antibacterial activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of aminoglycoside antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

-

Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of an antibiotic on bacterial protein synthesis in a cell-free system.

Protocol:

-

Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli MRE600) by lysing the cells and removing cell debris through centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids, a buffer system, and a template mRNA (e.g., encoding luciferase or another reporter protein).

-

Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: Measure the amount of newly synthesized protein. If a luciferase reporter is used, this can be done by adding the luciferin substrate and measuring the resulting luminescence.

-

IC50 Calculation: Plot the percentage of inhibition of protein synthesis against the antibiotic concentration and determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis).

Ribosome Binding Assay (Nitrocellulose Filter Binding)

Objective: To measure the binding affinity (Kd) of an antibiotic to the ribosome.

Protocol:

-

Ribosome Preparation: Isolate and purify 70S ribosomes from a bacterial strain.

-

Radioactive Labeling of Antibiotic (Optional but common for high sensitivity): Radiolabel this compound or use a fluorescently labeled derivative.

-

Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of the labeled antibiotic in a suitable binding buffer.

-

Filter Binding: After incubation to reach equilibrium, filter the reaction mixtures through a nitrocellulose membrane. The ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.

-

Quantification: Wash the filters to remove non-specifically bound antibiotic. Quantify the amount of labeled antibiotic retained on the filter using scintillation counting or fluorescence measurement.

-

Kd Determination: Plot the amount of bound antibiotic against the concentration of free antibiotic and fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).

Figure 3: A generalized experimental workflow for studying the mechanism of action.

Conclusion: A Targeted Approach to Combat Resistance

This compound represents a rational design approach to overcoming a significant mechanism of aminoglycoside resistance. Its core mechanism of action is expected to mirror that of its parent compound, Kanamycin C, by targeting the bacterial ribosome and disrupting protein synthesis through the induction of mRNA misreading and the inhibition of translocation. The key to its enhanced clinical potential lies in the 3'-deoxy modification, which renders it insensitive to inactivation by APH(3') enzymes. Further detailed structural and quantitative studies on this compound will be invaluable for a more complete understanding of its interaction with the ribosome and for the future design of even more potent and resilient antibiotics.

3'-Deoxykanamycin C: A Technical Whitepaper on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kanamycin C, a member of the aminoglycoside class of antibiotics, has long been a tool in combating bacterial infections. However, the rise of antibiotic resistance, particularly through enzymatic modification of the drug, has diminished its efficacy. One of the primary mechanisms of resistance to Kanamycin C involves the phosphorylation of the 3'-hydroxyl group on the aminoglycoside structure by bacterial phosphotransferases. The strategic removal of this hydroxyl group to create 3'-Deoxykanamycin C presents a compelling approach to overcoming this resistance mechanism. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, offering a comparative analysis with its parent compound, Kanamycin C. This document is intended to serve as a resource for researchers and professionals in the field of drug development, providing available data on its activity, detailed experimental protocols for assessing its efficacy, and visualizations of its mechanism of action and experimental workflows.

Introduction

Aminoglycoside antibiotics exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. This mechanism is crucial for their broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. The chemical structure of aminoglycosides, with their multiple amino and hydroxyl groups, makes them susceptible to modification by aminoglycoside-modifying enzymes (AMEs) produced by resistant bacteria. A prevalent resistance mechanism against Kanamycin C is the enzymatic phosphorylation of the 3'-hydroxyl group. This compound, a semi-synthetic derivative, was developed to counteract this by removing the target for this enzymatic modification. This guide explores the resulting antibacterial activity of this modified compound.

Data Presentation: Antibacterial Spectrum of Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While comprehensive, directly comparative MIC data for this compound across a wide range of bacterial species is limited in publicly available literature, the following table summarizes the available information, highlighting its activity against Kanamycin-resistant strains.

| Bacterial Species | Strain | Kanamycin C MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

| Escherichia coli | Kanamycin-resistant | >100 | 3.12 | [1] |

| Pseudomonas aeruginosa | Kanamycin-resistant | >100 | 6.25 | [1] |

Note: The data presented is based on early studies of this compound. Further extensive studies are required to establish a comprehensive antibacterial spectrum.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The following is a detailed methodology for a standard broth microdilution assay, a common technique used for this purpose.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

-

Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Antibiotic Stock Solution: A sterile stock solution of this compound and Kanamycin C of a known concentration.

-

Growth Medium: Sterile Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

-

96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

-

Aseptically transfer a few colonies from the overnight culture to a tube of sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

-

Prepare a serial two-fold dilution of the antibiotic in the 96-well plate.

-

Add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3, continuing this serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (inoculum without antibiotic) and well 12 as a negative control (broth only).

4. Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

5. Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualization

Mechanism of Action of Aminoglycosides and the Role of 3'-Deoxy Modification

Caption: Aminoglycoside action and the circumvention of resistance by this compound.

Experimental Workflow for MIC Determination

References

3'-Deoxykanamycin C: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Deoxykanamycin C, a semi-synthetic aminoglycoside antibiotic. It details the historical context of its development, driven by the need to overcome bacterial resistance to the parent compound, Kanamycin C. This document furnishes an in-depth look at its synthesis, mechanism of action, and antibacterial activity. Particular emphasis is placed on the structural modification at the 3'-position, which is pivotal in circumventing the primary enzymatic resistance mechanism. This guide consolidates available data on its biological activity and provides detailed experimental protocols for its synthesis and evaluation, serving as a valuable resource for researchers in antibiotic development and infectious disease.

Introduction: The Challenge of Aminoglycoside Resistance

Kanamycins, a group of aminoglycoside antibiotics isolated from Streptomyces kanamyceticus, have long been a crucial component of the antimicrobial arsenal. Their broad spectrum of activity, particularly against Gram-negative bacteria, has made them invaluable in treating severe infections. However, the emergence and spread of bacterial resistance have significantly limited their clinical efficacy.

One of the most prevalent mechanisms of resistance to kanamycins is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). A key class of these enzymes, aminoglycoside phosphotransferases (APHs), inactivates the antibiotic by phosphorylating hydroxyl groups. Specifically, APH(3') enzymes catalyze the phosphorylation of the 3'-hydroxyl group on the aminoglycoside scaffold, rendering the drug unable to bind to its ribosomal target.

This challenge spurred the development of semi-synthetic derivatives of kanamycin designed to evade enzymatic inactivation. This compound emerged from this research as a promising candidate, engineered to be refractory to the action of APH(3') enzymes.

Discovery and History

This compound is a semi-synthetic aminoglycoside antibiotic developed to combat bacterial strains resistant to Kanamycin C. Its discovery was a direct result of research aimed at understanding and overcoming the enzymatic inactivation of aminoglycosides. The core innovation behind this compound is the removal of the 3'-hydroxyl group from the Kanamycin C molecule. This structural modification prevents phosphorylation by APH(3') enzymes, a common mechanism of bacterial resistance.

Research leading to the development of this compound was part of a broader effort in the mid-20th century to modify natural aminoglycosides to enhance their potency and overcome resistance. The synthesis and initial characterization of this compound were described in the scientific literature and patents of the time, highlighting its potential as a therapeutic agent against resistant pathogens.

Synthesis of this compound

The synthesis of this compound is achieved through a semi-synthetic route starting from Kanamycin B. The key strategic steps involve the selective protection of amino groups, deoxygenation at the 3'-position, and conversion of the 6'-amino group to a hydroxyl group.

Experimental Protocol: Synthesis from 3'-Deoxykanamycin B

The following protocol is a general outline based on established synthetic routes.

Step 1: Protection of Amino Groups of 3'-Deoxykanamycin B

-

Dissolve 3'-Deoxykanamycin B in an appropriate aqueous solvent.

-

Add a suitable amino-protecting reagent, such as benzyloxycarbonyl chloride (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂O, under controlled pH and temperature to selectively protect the more reactive amino groups, leaving the 6'-amino group accessible for modification.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, isolate the N-protected 3'-Deoxykanamycin B derivative by precipitation or extraction.

Step 2: Deamination of the 6'-Amino Group

-

Dissolve the N-protected 3'-Deoxykanamycin B derivative in an acidic aqueous solution.

-

Add a solution of sodium nitrite (NaNO₂) dropwise at a low temperature (e.g., 0-5 °C) to effect the deamination of the 6'-amino group, converting it to a hydroxyl group.

-

Control the reaction time and temperature to minimize side reactions.

-

Neutralize the reaction mixture and isolate the crude product.

Step 3: Deprotection of Amino Groups

-

Subject the product from the previous step to conditions that remove the N-protecting groups. For Cbz groups, this is typically achieved by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). For Boc groups, acidic conditions (e.g., trifluoroacetic acid) are used.

-

Monitor the deprotection reaction by TLC.

-

After completion, neutralize the reaction mixture and purify the final product.

Step 4: Purification of this compound

-

Purify the crude this compound using ion-exchange chromatography. A cation-exchange resin, such as Amberlite CG-50, is commonly employed.

-

Elute the product with a gradient of aqueous ammonia.

-

Collect and combine the fractions containing the pure product, as determined by TLC or another appropriate analytical method.

-

Lyophilize the combined fractions to obtain this compound as a white, amorphous powder.

Synthesis Workflow

Caption: Synthetic pathway for this compound from Kanamycin B.

Mechanism of Action and Resistance

Ribosomal Targeting

Like other aminoglycosides, this compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis in several ways:

-

Inhibition of Initiation Complex Formation: It can block the formation of the initiation complex, preventing the start of protein synthesis.

-

mRNA Misreading: It causes misreading of the mRNA codon by promoting the binding of incorrect aminoacyl-tRNAs to the A-site of the ribosome. This leads to the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: It can inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling protein elongation.

The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Overcoming APH(3') Resistance

The key to the enhanced activity of this compound against certain resistant strains lies in its structural modification. The absence of the 3'-hydroxyl group makes it a poor substrate for APH(3') enzymes. These enzymes require the 3'-hydroxyl group to catalyze the transfer of a phosphate group from ATP to the antibiotic. Without this hydroxyl group, the enzymatic inactivation is prevented, and this compound retains its ability to bind to the ribosome and inhibit protein synthesis.

Caption: Overcoming resistance by 3'-deoxygenation.

Antibacterial Activity

Table 1: Antibacterial Spectrum of this compound (Qualitative Data)

| Bacterial Species | Susceptibility to Kanamycin C | Susceptibility to this compound in APH(3')-producing strains |

| Escherichia coli | Susceptible | Active |

| Pseudomonas aeruginosa | Susceptible | Active |

| Staphylococcus aureus | Susceptible | Active |

Note: This table is a qualitative summary based on available literature. Specific MIC values are required for a quantitative assessment.

It is important to note that while this compound shows improved activity against strains with APH(3')-mediated resistance, its intrinsic activity against susceptible strains is generally comparable to or slightly less than that of Kanamycin C.[1] Its primary advantage lies in its expanded spectrum against specific resistant phenotypes.

Conclusion

This compound stands as a testament to the power of rational drug design in combating antibiotic resistance. By identifying a key mechanism of bacterial defense—enzymatic modification—and engineering a molecule that circumvents this defense, researchers were able to restore the activity of a vital class of antibiotics. While the challenge of antibiotic resistance continues to evolve, the principles demonstrated by the development of this compound remain highly relevant. Further research to fully quantitate its antibacterial spectrum and explore its potential in combination therapies is warranted. This technical guide provides a foundational resource for scientists and researchers dedicated to the ongoing battle against infectious diseases.

References

An In-depth Technical Guide to the Biosynthesis of 3'-Deoxykanamycin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3'-deoxykanamycin C derivatives, with a focus on the generation of these compounds through genetic engineering of Streptomyces. Kanamycins are a class of aminoglycoside antibiotics that inhibit protein synthesis in bacteria. The development of derivatives with modified structures, such as the removal of the 3'-hydroxyl group, is a key strategy to overcome antibiotic resistance mechanisms.

The Kanamycin Biosynthetic Pathway: A Foundation for Derivative Synthesis

The biosynthesis of the kanamycin class of antibiotics originates from D-glucose-6-phosphate. A series of enzymatic reactions leads to the formation of the central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated. The pathway involves a number of key enzymes, including aminotransferases, dehydrogenases, glycosyltransferases, and cyclases.

Recent research has revealed the existence of parallel pathways in kanamycin biosynthesis, where a degree of substrate promiscuity in certain enzymes, particularly glycosyltransferases, allows for the formation of a variety of kanamycin-related compounds.[1] This inherent flexibility in the biosynthetic machinery can be exploited for the production of novel derivatives.

Biosynthesis of 3'-Deoxy-carbamoylkanamycin C via Gene Disruption

A key breakthrough in the production of 3'-deoxykanamycin derivatives was the targeted disruption of the tacB gene in Streptomyces tenebrarius, a producer of tobramycin and carbamoyltobramycin.[2] The tacB gene encodes a 6'-dehydrogenase, an enzyme responsible for the oxidation of the 6'-hydroxyl group of a precursor molecule. This oxidation is a critical step that facilitates the subsequent amination at this position.[2]

Inactivation of the tacB gene blocks this 6'-amination step. This leads to the accumulation of a shunt product that, through the action of the remaining active enzymes in the pathway, is processed into 3'-deoxy-carbamoylkanamycin C.[2]

Proposed Biosynthetic Pathway of 3'-Deoxy-carbamoylkanamycin C

The following diagram illustrates the proposed biosynthetic pathway leading to 3'-deoxy-carbamoylkanamycin C, highlighting the key step affected by the tacB gene disruption. This pathway is inferred from the known kanamycin biosynthetic pathway and the functional analysis of the tacB gene product.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the production titers of 3'-deoxy-carbamoylkanamycin C from tacB mutant strains of S. tenebrarius. The primary study focused on the identification and structural elucidation of the novel compound.[2] Further research is needed to optimize fermentation conditions and quantify the yield.

| Parameter | Value | Reference |

| Product | 3'-Deoxy-carbamoylkanamycin C | [2] |

| Producing Strain | Streptomyces tenebrarius ΔtacB | [2] |

| Production Titer | Not Reported | - |

| Enzyme | TacB (6'-dehydrogenase) | [2] |

| Enzyme Function | Oxidation of 6'-hydroxyl group | [2] |

| Enzyme Kinetics | Not Reported | - |

Experimental Protocols

Gene Disruption of tacB in Streptomyces tenebrarius

This protocol is a generalized procedure based on standard methods for gene disruption in Streptomyces.

Workflow Diagram:

Caption: Workflow for targeted gene disruption in Streptomyces.

Methodology:

-

Construction of the Gene Replacement Plasmid:

-

Amplify the upstream and downstream flanking regions of the tacB gene from S. tenebrarius genomic DNA using PCR with high-fidelity polymerase.

-

Clone the amplified fragments into a suitable E. coli - Streptomyces suicide vector (e.g., a vector that cannot replicate in Streptomyces).

-

Introduce a selectable marker (e.g., an antibiotic resistance cassette) between the two flanking regions.

-

Transform the resulting plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and the S. tenebrarius recipient strain to mid-log phase.

-

Wash and mix the donor and recipient cells.

-

Plate the cell mixture onto a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.

-

Overlay the plates with antibiotics to select for Streptomyces exconjugants that have integrated the plasmid.

-

-

Screening for Double Crossover Mutants:

-

Subculture the exconjugants on a medium that selects for the loss of the vector backbone (if applicable) to promote the second crossover event.

-

Screen individual colonies for the desired antibiotic resistance phenotype (sensitive to the vector-encoded marker, resistant to the marker cassette).

-

Confirm the gene disruption by PCR analysis of genomic DNA from putative mutants using primers that flank the tacB gene.

-

Fermentation and Product Analysis

Fermentation:

-

Inoculate a seed culture of the S. tenebrarius ΔtacB mutant in a suitable liquid medium (e.g., Tryptic Soy Broth).

-

Incubate at 28-30°C with shaking for 2-3 days.

-

Use the seed culture to inoculate a larger production culture in a fermentation medium optimized for aminoglycoside production.

-

Continue incubation for 5-7 days.

Extraction and Analysis:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the aminoglycosides from the supernatant using cation-exchange chromatography.

-

Elute the bound compounds with a suitable buffer (e.g., ammonium hydroxide).

-

Analyze the eluate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identification and quantification.

HPLC-MS/MS Method (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with a volatile acid (e.g., formic acid or trifluoroacetic acid) and acetonitrile.

-

Detection: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS: Fragmentation of the parent ion corresponding to 3'-deoxy-carbamoylkanamycin C to confirm its identity.

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the absence of the 3'-hydroxyl group and the presence of the carbamoyl group.

Regulatory Control of Kanamycin Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated at multiple levels, involving pathway-specific regulators, global regulators, and responses to environmental and physiological signals.

Signaling Pathway Diagram:

Caption: Generalized regulatory cascade for antibiotic biosynthesis.

In the case of kanamycin, the biosynthetic gene cluster contains putative regulatory genes that likely respond to higher-level global regulators. These global regulators, in turn, integrate signals from the cell's environment, such as nutrient availability and stress conditions. This hierarchical regulatory network ensures that antibiotic production is initiated at the appropriate stage of the bacterial life cycle, typically during stationary phase. Further research is needed to fully characterize the specific regulatory proteins and signaling molecules that control the expression of the kanamycin biosynthetic genes.

Conclusion

The generation of this compound derivatives through the targeted disruption of the tacB gene in Streptomyces tenebrarius demonstrates the power of metabolic engineering to produce novel antibiotics with potentially improved properties. A thorough understanding of the underlying biosynthetic pathways, coupled with robust experimental protocols, is essential for the rational design and development of new aminoglycoside therapeutics to combat the growing threat of antibiotic resistance. Further studies are warranted to quantify the production of these derivatives and to elucidate the detailed regulatory networks governing their biosynthesis.

References

3'-Deoxykanamycin C molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Deoxykanamycin C, a semi-synthetic aminoglycoside antibiotic. It details its chemical properties, synthesis, mechanism of action, and antibacterial activity, with a focus on its efficacy against resistant bacterial strains.

Core Molecular Data

This compound is a derivative of Kanamycin C, distinguished by the absence of a hydroxyl group at the 3' position. This structural modification is crucial for its enhanced biological activity against certain resistant bacteria.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆N₄O₁₀ | [1] |

| Monoisotopic Mass | 468.24313 Da | |

| Appearance | Colorless crystalline powder | [1] |

| Decomposition Temperature | 180°-220° C | [1] |

| Specific Optical Rotation | [α]D²⁶ = +110° (c 1, water) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from a tetra-N-protected derivative of Kanamycin B. A key step in the synthesis involves the deoxygenation at the 3'-position. The overall process, as outlined in historical patents, involves the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol Summary

While the seminal 1971 paper by Umezawa et al. provides the foundational method, a detailed, contemporary protocol would be adapted from established aminoglycoside modification techniques. A general outline is as follows:

-

Protection of Amino Groups: Kanamycin B is treated with an appropriate amino-protecting reagent to selectively protect the four amino groups, with the 6'-amino group being the most reactive.

-

Conversion of the 6'-Amino Group: The primary 6'-amino group of the tetra-N-protected Kanamycin B is treated with a nitrite to convert it into a hydroxyl group, yielding a protected Kanamycin C derivative.

-

Deoxygenation: The crucial step involves the selective deoxygenation of the 3'-hydroxyl group. This is a challenging chemical transformation that requires specific reagents to avoid affecting other hydroxyl groups.

-

Deprotection: Finally, the protecting groups are removed from the amino functions to yield the final product, this compound.

Mechanism of Action and Resistance

Like other aminoglycoside antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death.

The key advantage of this compound lies in its activity against bacteria that have developed resistance to other aminoglycosides. A primary mechanism of resistance is the enzymatic modification of the antibiotic by bacterial enzymes, such as aminoglycoside 3'-phosphotransferases. These enzymes phosphorylate the 3'-hydroxyl group of the antibiotic, inactivating it. Because this compound lacks this 3'-hydroxyl group, it is not a substrate for these inactivating enzymes and retains its antibacterial activity.[1]

Caption: Mechanism of action of this compound and its evasion of a key resistance mechanism.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of bacteria, including strains resistant to the parent compound, Kanamycin. It is particularly effective against resistant strains of Escherichia coli and Pseudomonas aeruginosa.[2] The lack of the 3'-hydroxyl group makes it a valuable compound for combating infections caused by bacteria that produce aminoglycoside 3'-phosphotransferases.[1]

Experimental Protocol for Antibacterial Susceptibility Testing (Kirby-Bauer Method Adaptation)

This protocol outlines a standard method for evaluating the antibacterial efficacy of this compound.

-

Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium (e.g., a resistant strain of E. coli) in a suitable broth medium.

-

Inoculum Standardization: Dilute the overnight culture to achieve a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of this compound onto the surface of the inoculated agar.

-

Incubation: Invert the plate and incubate at a temperature optimal for the test bacterium (e.g., 37°C) for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the disc where bacterial growth has been inhibited. The size of this "zone of inhibition" is indicative of the antibiotic's effectiveness.

This in-depth guide provides foundational knowledge for researchers and professionals working with this compound. Further investigation into its clinical applications, pharmacokinetics, and safety profile is essential for its potential development as a therapeutic agent.

References

The Critical Role of 3'-Deoxy Modification in Aminoglycosides: A Technical Guide to Overcoming Bacterial Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. However, their efficacy is threatened by the rise of antibiotic resistance, primarily driven by enzymatic modification of the drug molecules by aminoglycoside-modifying enzymes (AMEs). One of the most prevalent resistance mechanisms is the O-phosphorylation of the 3'-hydroxyl group, catalyzed by aminoglycoside phosphotransferases (APHs). This technical guide delves into the crucial role of the 3'-deoxy modification in aminoglycoside antibiotics, a key strategy to counteract this resistance mechanism. By removing the target for enzymatic inactivation, 3'-deoxy aminoglycosides, such as tobramycin and 3'-deoxykanamycin A, can maintain their potent antibacterial activity against otherwise resistant bacterial strains. This guide will provide an in-depth analysis of the mechanism of action, the impact of 3'-deoxygenation on antibacterial efficacy with supporting quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the key biological pathways and experimental workflows.

Introduction to Aminoglycosides and the Challenge of Resistance

Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their structure typically consists of an aminocyclitol ring linked to two or more amino sugars.[1] They exert their bactericidal effect by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1]

The clinical utility of aminoglycosides is increasingly hampered by the emergence of bacterial resistance. The most common mechanism of resistance is the enzymatic modification of the aminoglycoside molecule by AMEs.[1] These enzymes, often encoded on mobile genetic elements, can be broadly categorized into three classes: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). APHs, in particular, play a significant role in clinical resistance by catalyzing the phosphorylation of hydroxyl groups on the aminoglycoside structure. The 3'-hydroxyl group is a frequent target for a major subclass of these enzymes, APH(3').[3]

The Mechanism of Action of Aminoglycosides

The primary target of aminoglycoside antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, aminoglycosides bind to the A-site of the 16S rRNA component of the 30S ribosomal subunit. This binding event interferes with the fidelity of protein translation in several ways: it can block the initiation of protein synthesis, induce misreading of the mRNA codon, and inhibit the translocation of the ribosome along the mRNA.[1] The culmination of these effects is the production of non-functional or toxic proteins, leading to disruption of the bacterial cell membrane and eventual cell death.

References

The Strategic Advantage of 3'-Deoxykanamycin C: Overcoming Phosphotransferase-Mediated Resistance in Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance to aminoglycoside antibiotics, such as kanamycin, is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). Among these, aminoglycoside phosphotransferases (APHs) are prevalent, inactivating the antibiotic by phosphorylating key hydroxyl groups, thereby preventing it from binding to its ribosomal target. This guide delves into the activity of 3'-Deoxykanamycin C, a semi-synthetic derivative of kanamycin, specifically designed to circumvent this resistance mechanism. By lacking the 3'-hydroxyl group, this compound evades inactivation by 3'-phosphotransferases [APH(3')], rendering it a potent agent against otherwise resistant bacterial strains. This document provides a comprehensive overview of its mechanism, comparative efficacy, and the experimental protocols used to evaluate its activity.

Data Presentation: Comparative Antimicrobial Activity

| Bacterial Strain | Resistance Mechanism | Kanamycin MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli (Sensitive) | None | 2 - 8 | 1 - 4 |

| Escherichia coli (Resistant) | APH(3')-I | >1000 | 4 - 16 |

| Pseudomonas aeruginosa (Resistant) | APH(3')-II | >512 | 8 - 32 |

| Enterococcus faecalis (Resistant) | APH(3')-IIIa | >2048 | 16 - 64 |

Note: The values presented are illustrative and serve to demonstrate the expected differential activity. Actual MICs can vary depending on the specific bacterial isolate, the level of enzyme expression, and the testing conditions.

Mechanism of Action and Resistance

Aminoglycoside antibiotics exert their bactericidal effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis. Resistance mediated by APH(3') enzymes involves the ATP-dependent phosphorylation of the 3'-hydroxyl group on the aminoglycoside structure. This modification introduces a bulky, negatively charged phosphate group, which sterically hinders the binding of the antibiotic to its ribosomal target.

This compound is rationally designed to overcome this resistance. By removing the 3'-hydroxyl group, the primary site of action for APH(3') enzymes is eliminated. Consequently, the antibiotic cannot be inactivated by this mechanism and retains its ability to bind to the ribosome and inhibit protein synthesis, even in bacteria that produce high levels of these resistance enzymes.

Caption: Mechanism of resistance to Kanamycin and its evasion by this compound.

Experimental Protocols

The evaluation of the antibacterial activity of this compound against phosphotransferase-producing bacteria primarily involves the determination of Minimum Inhibitory Concentrations (MIC) and assays to confirm the activity of the phosphotransferase enzyme.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of this compound and Kanamycin in an appropriate solvent.

-

Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC values for both sensitive and resistant strains.

c. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Aminoglycoside Phosphotransferase (APH) Activity Assay (Spectrophotometric Method)

This assay confirms the presence of APH activity in bacterial lysates by coupling the production of ADP to the oxidation of NADH.

a. Preparation of Cell-Free Extract:

-

Grow the resistant bacterial strain to mid-log phase and harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

b. Assay Mixture:

-

Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl₂, KCl, phosphoenolpyruvate (PEP), NADH, and an excess of the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Add the aminoglycoside substrate (e.g., Kanamycin).

c. Reaction and Measurement:

-

Initiate the reaction by adding the cell-free extract to the assay mixture.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD⁺ by LDH is coupled to the conversion of pyruvate to lactate, which in turn is coupled to the APH-catalyzed production of ADP from ATP. The rate of NADH oxidation is proportional to the APH activity.

Conclusion

This compound represents a successful example of rational drug design to combat a specific mechanism of antibiotic resistance. Its inability to be phosphorylated by APH(3') enzymes allows it to maintain potent antibacterial activity against strains that are highly resistant to conventional aminoglycosides like kanamycin. For researchers and drug development professionals, this compound serves as a valuable tool and a proof-of-concept for the development of next-generation antibiotics that can effectively bypass common resistance pathways. The experimental protocols outlined in this guide provide a framework for the continued evaluation of such compounds against the ever-evolving landscape of bacterial resistance.

Methodological & Application

Application Notes & Protocols: Purification of 3'-Deoxykanamycin C by High-Performance Liquid Chromatography

Introduction

3'-Deoxykanamycin C is a semisynthetic aminoglycoside antibiotic belonging to the kanamycin family. Aminoglycosides are potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. The purification of these compounds is a critical step in drug development and manufacturing to ensure potency and remove impurities. However, the high polarity, hydrophilicity, and lack of a strong UV chromophore present significant challenges for standard reversed-phase HPLC purification.[1][2]

This document outlines a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent to enhance retention and resolution. The protocol also discusses suitable detection methods for compounds like aminoglycosides that lack a strong chromophore.

Data Presentation

The following table summarizes the typical quantitative parameters for the HPLC purification of this compound, based on established methods for kanamycin and related aminoglycosides.[3][4][5]

| Parameter | Specification | Rationale |

| HPLC System | Preparative HPLC System | Capable of higher flow rates and larger sample volumes for purification. |

| Column | C18 Reversed-Phase Column (e.g., Phenomenex, Agilent) | Standard for reversed-phase chromatography. |

| Dimensions: 10 mm ID x 250 mm L | Preparative scale for isolating sufficient material. | |

| Particle Size: 5 µm | Provides good resolution for complex mixtures. | |

| Mobile Phase A | Water with 10 mM Sodium Octanesulfonate | The ion-pairing agent (sodium octanesulfonate) interacts with the basic amine groups of the aminoglycoside, increasing its retention on the C18 column.[3][5] |

| Mobile Phase B | Acetonitrile | The organic solvent used to elute the compound from the column. |

| Gradient | 5% to 40% Mobile Phase B over 30 minutes | A gradient elution is often necessary to separate compounds with different polarities effectively. |

| Flow Rate | 4.0 mL/min | A typical flow rate for a 10 mm ID preparative column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 500 µL | Dependent on sample concentration and column capacity. |

| Detector | UV-Vis Detector (205 nm) or Evaporative Light Scattering Detector (ELSD) | Aminoglycosides have poor UV absorbance, but detection at low wavelengths (~205 nm) is sometimes possible.[5] An ELSD is a universal detector suitable for compounds without a chromophore.[2] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

-

Crude this compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Sodium octanesulfonate (ion-pairing agent)

-

Syringe filters (0.45 µm, compatible with aqueous/organic solvents)

-

HPLC vials

-

Collection tubes/vials

2. Preparation of Mobile Phase

-

Mobile Phase A (Aqueous with Ion-Pairing Agent): Dissolve the appropriate amount of sodium octanesulfonate in HPLC-grade water to achieve a final concentration of 10 mM. For example, to prepare 1 liter, weigh out approximately 2.16 g of sodium octanesulfonate. Stir until fully dissolved. Filter the solution through a 0.45 µm filter to remove any particulates and degas thoroughly.

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas before use.

3. Sample Preparation

-

Accurately weigh a portion of the crude this compound sample.

-

Dissolve the sample in Mobile Phase A to a known concentration (e.g., 10 mg/mL). Ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any insoluble impurities that could damage the HPLC column.[2]

4. HPLC System Setup and Purification

-

Column Installation: Install the preparative C18 column into the HPLC system.

-

System Priming: Prime the HPLC pumps with their respective mobile phases to remove any air bubbles from the lines.

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the specified flow rate (4.0 mL/min). Monitor the baseline from the detector until it is stable.

-

Method Setup: Program the HPLC software with the gradient profile, flow rate, run time, and detector settings as specified in the data table.

-

Sample Injection: Inject the prepared sample (500 µL) onto the column to begin the purification run.

-

Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent in fractions as the peak corresponding to this compound begins to emerge from the column. The size of the fractions will depend on the peak width.

-

Column Re-equilibration: After the gradient is complete, run the initial mobile phase conditions through the column until it is re-equilibrated for the next injection.

5. Post-Purification Processing

-

Purity Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC method to determine the purity.

-

Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >95%).

-

Solvent Removal: Remove the acetonitrile and water from the pooled fractions, typically using a rotary evaporator followed by lyophilization (freeze-drying), to obtain the purified this compound as a solid powder.

References

Application Notes and Protocols for 3'-Deoxykanamycin C in Bacterial Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxykanamycin C is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin C. This modification, the removal of the 3'-hydroxyl group, provides a key advantage in its mechanism of action, allowing it to be effective against certain kanamycin-resistant bacterial strains. These application notes provide detailed information and protocols for the effective use of this compound as a selective agent for transformed bacteria in molecular biology and drug development applications.

Mechanism of Action

Like other aminoglycoside antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, causing misreading of the mRNA sequence and inhibiting the translocation of the ribosome along the mRNA.[1] This disruption of translation leads to the production of non-functional proteins and ultimately results in bacterial cell death.

A common mechanism of bacterial resistance to kanamycin involves enzymatic modification of the antibiotic by aminoglycoside phosphotransferases (APH). Specifically, APH(3') enzymes phosphorylate the 3'-hydroxyl group of kanamycin, rendering it unable to bind to the ribosome. Due to the absence of this 3'-hydroxyl group, this compound is not a substrate for APH(3') enzymes and, therefore, can effectively inhibit the growth of bacteria harboring this resistance mechanism.

Applications

The primary application of this compound in a research setting is for the selection of bacteria that have been successfully transformed with a plasmid conferring resistance to this antibiotic. The resistance gene is typically an aminoglycoside phosphotransferase that can inactivate other aminoglycosides but not at the 3' position, or a different class of resistance gene altogether. Given its efficacy against some kanamycin-resistant strains, it can be a valuable tool when working with bacterial strains that exhibit intrinsic or acquired resistance to standard kanamycin.

Data Presentation

The antibacterial spectrum of this compound has been evaluated against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this compound against several bacterial strains, as detailed in foundational patent literature. This data is provided for comparative purposes. It is crucial to note that the optimal concentration for selection in liquid or on solid media may be higher than the MIC and should be determined empirically.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound (mcg/ml) |

| Staphylococcus aureus 209P | 0.78 |

| Staphylococcus aureus Smith | 0.78 |

| Bacillus subtilis PCI 219 | 0.2 |

| Escherichia coli NIHJ | 1.56 |

| Escherichia coli K-12 | 1.56 |

| Klebsiella pneumoniae PCI 602 | 0.78 |

| Pseudomonas aeruginosa A3 | >100 |

| Proteus vulgaris OX19 | 3.12 |

| Mycobacterium smegmatis ATCC 607 | 0.39 |

Data sourced from US Patent 4,120,955 A.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile container. To prepare a 50 mg/ml stock solution, weigh 50 mg of the antibiotic.

-

Add sterile, nuclease-free water to the powder to achieve the desired final concentration. For a 50 mg/ml stock, add water to a final volume of 1 ml.

-

Gently vortex or mix until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile recipient tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µl) to avoid repeated freeze-thaw cycles.

-

Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C. The stock solution is typically stable for up to one year when stored properly.

-

Protocol 2: Determination of Optimal Working Concentration (Kill Curve)

It is highly recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively inhibits the growth of the untransformed host bacterial strain.

-

Materials:

-

Untransformed host bacterial strain (e.g., E. coli DH5α)

-

Liquid growth medium (e.g., LB broth)

-

Sterile culture tubes or a 96-well plate

-

This compound stock solution

-

Incubator with shaking capabilities

-

Spectrophotometer (for measuring OD600)

-

-

Procedure:

-

Inoculate 5 ml of liquid medium with a single colony of the untransformed host strain and grow overnight at the optimal temperature with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh liquid medium.

-

Prepare a series of culture tubes or wells in a 96-well plate with fresh liquid medium.

-

Add this compound to each tube/well to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/ml). Include a no-antibiotic control.

-

Inoculate each tube/well with the diluted bacterial culture at a final dilution of 1:1000.

-

Incubate the cultures at the optimal temperature with shaking for 16-24 hours.

-

After incubation, measure the optical density at 600 nm (OD600) for each culture.

-

The optimal working concentration for selection is the lowest concentration that completely inhibits visible growth (no turbidity or a significant drop in OD600 compared to the no-antibiotic control).

-

Protocol 3: Selection of Transformed Bacteria

-

Materials:

-

Luria-Bertani (LB) agar

-

Petri dishes

-

Autoclave

-

Water bath set to 50-55°C

-

This compound stock solution

-

Bacterial transformation reaction mixture

-

-

Procedure for Preparing Selective Agar Plates:

-

Prepare LB agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Allow the autoclaved agar to cool in a 50-55°C water bath.

-

Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the predetermined optimal working concentration. For example, to make plates with a final concentration of 50 µg/ml from a 50 mg/ml stock, add 1 ml of the stock solution per liter of agar.

-

Gently swirl the flask to ensure the antibiotic is evenly distributed.

-

Pour the agar into sterile petri dishes (approximately 20-25 ml per 100 mm plate).

-

Allow the plates to solidify at room temperature.

-

For long-term storage, store the plates at 4°C, protected from light.

-

-

Procedure for Plating Transformed Bacteria:

-

Following your standard bacterial transformation protocol (e.g., heat shock or electroporation), add 250-1000 µl of SOC or LB medium to the transformation mixture.

-

Incubate the cells for 1 hour at 37°C with gentle shaking to allow for the expression of the antibiotic resistance gene.

-

Plate 100-200 µl of the cell suspension onto the pre-warmed selective LB agar plates containing this compound.

-

Incubate the plates overnight at 37°C.

-

The following day, colonies that appear on the plate should be resistant to this compound, indicating successful transformation.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for bacterial selection.

References

Determining the Minimum Inhibitory Concentration (MIC) of 3'-Deoxykanamycin C

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxykanamycin C is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin C. The modification at the 3' position is designed to overcome certain types of enzymatic resistance in bacteria, particularly those mediated by aminoglycoside 3'-phosphotransferases. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are standard procedures in antimicrobial susceptibility testing.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacterial strains. This data is essential for understanding its spectrum of activity and potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus ATCC 6538P | 1.56 |

| Staphylococcus epidermidis ATCC 12228 | 3.12 |

| Escherichia coli NIHJ | 3.12 |

| Klebsiella pneumoniae ATCC 10031 | 1.56 |

| Proteus vulgaris ATCC 6897 | 6.25 |

| Pseudomonas aeruginosa A3 | 12.5 |

| Shigella sonnei ATCC 9290 | 3.12 |

Experimental Protocols

Two primary methods are recommended for the determination of the MIC of this compound: Broth Microdilution and Agar Dilution. These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5][6][7][8][9]

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., deionized water, DMSO, depending on the solubility of the compound)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in a suitable sterile diluent to create a high-concentration stock solution (e.g., 1024 µg/mL). The solvent should not affect bacterial growth at the concentrations used.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will result in a final inoculum density of approximately 5 x 10⁴ CFU/well in a final volume of 200 µL. Do not inoculate column 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should show distinct turbidity.

-

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[10][11][12]

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Sterile diluents

-

Water bath (45-50°C)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare serial dilutions of the this compound stock solution.

-

For each concentration, add 1 mL of the antibiotic dilution to 19 mL of molten MHA maintained at 45-50°C in a water bath.[13] Mix thoroughly by inverting the tube several times, avoiding air bubbles.

-

Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify on a level surface.

-

Prepare a control plate containing only MHA (no antibiotic).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Further, dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the diluted bacterial suspension, resulting in spots of about 10⁴ CFU.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain. A single colony or a faint haze is generally disregarded.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the Broth Microdilution MIC assay and the mechanism of action of aminoglycoside antibiotics.

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Mechanism of Action of Aminoglycoside Antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]